molecular formula C16H21N3 B12650841 4-(Xylylazo)xylidine CAS No. 62072-89-3

4-(Xylylazo)xylidine

Cat. No.: B12650841
CAS No.: 62072-89-3
M. Wt: 255.36 g/mol
InChI Key: PKTAGGFHZQMHSY-UHFFFAOYSA-N
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Description

4-(Xylylazo)xylidine is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linked to a xylidine moiety. This compound is known for its vibrant color and is commonly used in dyeing processes. The molecular formula of this compound is C16H20N3, and it has a molecular weight of 254.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Xylylazo)xylidine typically involves the diazotization of xylidine followed by coupling with another aromatic compound. The process begins with the nitration of xylene to produce nitroxylene, which is then reduced to xylidine. The xylidine undergoes diazotization in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt. This salt is then coupled with another aromatic compound to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous flow synthesis, which allows for efficient mixing and mass transfer, leading to higher conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(Xylylazo)xylidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, amines, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

4-(Xylylazo)xylidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Xylylazo)xylidine involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include the reduction of the azo group and subsequent interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Xylylazo)xylidine is unique due to its specific molecular structure, which allows for a wide range of chemical reactions and applications. Its ability to undergo various transformations makes it a versatile compound in both research and industrial settings .

Properties

CAS No.

62072-89-3

Molecular Formula

C16H21N3

Molecular Weight

255.36 g/mol

IUPAC Name

4-[(2,4-dimethylphenyl)diazenyl]-4,6-dimethylcyclohexa-1,5-dien-1-amine

InChI

InChI=1S/C16H21N3/c1-11-5-6-15(12(2)9-11)18-19-16(4)8-7-14(17)13(3)10-16/h5-7,9-10H,8,17H2,1-4H3

InChI Key

PKTAGGFHZQMHSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2(CC=C(C(=C2)C)N)C)C

Origin of Product

United States

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